molecular formula C11H9N3OS2 B6579165 Benzo[1,2-d:4,3-d']bisthiazole, 2-acetamido-7-methyl- CAS No. 10023-30-0

Benzo[1,2-d:4,3-d']bisthiazole, 2-acetamido-7-methyl-

Cat. No.: B6579165
CAS No.: 10023-30-0
M. Wt: 263.3 g/mol
InChI Key: XEXOIPAZWFENLS-UHFFFAOYSA-N
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Description

Benzo[1,2-d:4,3-d’]bisthiazole, 2-acetamido-7-methyl- is a heterocyclic compound that features a fused ring system containing both benzene and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,2-d:4,3-d’]bisthiazole, 2-acetamido-7-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with acyl chlorides or aldehydes, followed by cyclization to form the thiazole rings. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Benzo[1,2-d:4,3-d’]bisthiazole, 2-acetamido-7-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce various functional groups onto the benzothiazole ring system .

Scientific Research Applications

Benzo[1,2-d:4,3-d’]bisthiazole, 2-acetamido-7-methyl- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,2-d:4,3-d’]bisthiazole, 2-acetamido-7-methyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetamido and methyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Biological Activity

Benzo[1,2-d:4,3-d']bisthiazole, 2-acetamido-7-methyl- is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to synthesize existing research findings on the compound's biological activity, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₉N₃OS₂
  • Molecular Weight : 263.34 g/mol
  • CAS Number : 10023-30-0
  • Melting Point : 319 °C

The compound features a fused benzothiazole ring system, which is known for its biological activity due to the presence of sulfur and nitrogen atoms that can participate in various biochemical interactions.

Antimicrobial Activity

Research indicates that Benzo[1,2-d:4,3-d']bisthiazole derivatives exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : Studies have shown that this compound demonstrates effectiveness against both Gram-positive and Gram-negative bacteria. For example, it has been reported to have Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains, such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound also displays antifungal properties, particularly against Candida albicans, with MIC values indicating substantial inhibitory effects .

Anticancer Potential

The anticancer properties of Benzo[1,2-d:4,3-d']bisthiazole derivatives have been explored in several studies. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Mechanism of Action : The compound may inhibit cell proliferation by disrupting the cell cycle and inducing oxidative stress within cancer cells . Furthermore, it has been associated with the modulation of signaling pathways involved in cancer progression.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial activity of several benzothiazole derivatives, including Benzo[1,2-d:4,3-d']bisthiazole, against a panel of pathogens. The results revealed that this compound exhibited potent antibacterial activity with an MIC of 0.0195 mg/mL against E. coli and moderate activity against Bacillus mycoides .
  • Evaluation of Anticancer Properties :
    In vitro studies demonstrated that Benzo[1,2-d:4,3-d']bisthiazole derivatives could effectively inhibit the growth of breast cancer cell lines (MCF-7). The compound induced apoptosis through a mitochondrial pathway involving cytochrome c release and caspase activation .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesMechanism of Action
AntibacterialE. coli, S. aureus0.0195 mg/mLDisruption of cell wall synthesis
AntifungalC. albicansVaries (16.69 - 78.23 µM)Inhibition of ergosterol synthesis
AnticancerMCF-7 (breast cancer cells)IC50 = VariesInduction of apoptosis via mitochondrial pathway

Properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS2/c1-5(15)12-11-14-8-4-3-7-9(10(8)17-11)16-6(2)13-7/h3-4H,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXOIPAZWFENLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216552
Record name Benzo[1,2-d:4,3-d′]bisthiazole, 2-acetamido-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10023-30-0
Record name Benzo[1,2-d:4,3-d′]bisthiazole, 2-acetamido-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10023-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[1,2-d:4,3-d′]bisthiazole, 2-acetamido-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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